molecular formula C7H6F3N B13490809 2,4,6-Trifluoro-N-methylaniline

2,4,6-Trifluoro-N-methylaniline

Cat. No.: B13490809
M. Wt: 161.12 g/mol
InChI Key: LBKPRADDIBQYGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trifluoro-N-methylaniline is an organic compound with the molecular formula C7H6F3N It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 4, and 6 positions, and the amino group is methylated

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluoro-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives .

Mechanism of Action

The mechanism by which 2,4,6-Trifluoro-N-methylaniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H6F3N

Molecular Weight

161.12 g/mol

IUPAC Name

2,4,6-trifluoro-N-methylaniline

InChI

InChI=1S/C7H6F3N/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3,11H,1H3

InChI Key

LBKPRADDIBQYGY-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.